(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate (betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate
Brand Name: Vulcanchem
CAS No.: 681490-92-6
VCID: VC20888932
InChI: InChI=1S/C8H12ClN3O6S/c1-8(13,5-18-19(2,16)17)4-11-3-6(12(14)15)10-7(11)9/h3,13H,4-5H2,1-2H3/t8-/m1/s1
SMILES: CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O
Molecular Formula: C8H12ClN3O6S
Molecular Weight: 313.72 g/mol

(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate

CAS No.: 681490-92-6

Cat. No.: VC20888932

Molecular Formula: C8H12ClN3O6S

Molecular Weight: 313.72 g/mol

* For research use only. Not for human or veterinary use.

(betaR)-2-Chloro-beta-hydroxy-beta-methyl-4-nitro-1H-imidazole-1-propanol 1-Methanesulfonate - 681490-92-6

Specification

CAS No. 681490-92-6
Molecular Formula C8H12ClN3O6S
Molecular Weight 313.72 g/mol
IUPAC Name [(2R)-3-(2-chloro-4-nitroimidazol-1-yl)-2-hydroxy-2-methylpropyl] methanesulfonate
Standard InChI InChI=1S/C8H12ClN3O6S/c1-8(13,5-18-19(2,16)17)4-11-3-6(12(14)15)10-7(11)9/h3,13H,4-5H2,1-2H3/t8-/m1/s1
Standard InChI Key INLLNAMLKDKKKW-MRVPVSSYSA-N
Isomeric SMILES C[C@@](CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O
SMILES CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O
Canonical SMILES CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(COS(=O)(=O)C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator